BenchChemオンラインストアへようこそ!

2-Amino-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

Adenosine Receptor Antagonism Mesoionic Xanthine Analogues Receptor Binding Pharmacology

This 2-amino-7-methyl-substituted thiadiazolopyrimidin-5-one is a structurally constrained, planar heterocyclic building block that cannot be substituted by thiazolo[3,2-a]pyrimidines, benzothiazolopyrimidines, or 7-unsubstituted analogs without fundamentally altering its biological profile. It provides a unique A1-active/A2-inactive pharmacological signature distinct from nonmesoionic xanthines, where 1,3-substitution fails to enhance potency. The 2-amino group enables acylation, alkylation, or diazotization for library synthesis, with established relevance in anticancer (topoisomerase IIα/EGFR-TK dual inhibition) and metabolic disease programs. Procure this authentic scaffold to ensure reproducible, compound-specific receptor pharmacology and enzyme targeting outcomes.

Molecular Formula C6H6N4OS
Molecular Weight 182.21 g/mol
CAS No. 31737-02-7
Cat. No. B1606821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
CAS31737-02-7
Molecular FormulaC6H6N4OS
Molecular Weight182.21 g/mol
Structural Identifiers
SMILESCC1=CC(=O)N2C(=N1)SC(=N2)N
InChIInChI=1S/C6H6N4OS/c1-3-2-4(11)10-6(8-3)12-5(7)9-10/h2H,1H3,(H2,7,9)
InChIKeyBUKDQMJGUPDVST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one (CAS 31737-02-7): A Bicyclic Heterocyclic Scaffold for Specialized Chemical Synthesis and Procurement


2-Amino-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one (CAS 31737-02-7) is a bicyclic heterocyclic compound composed of a 1,3,4-thiadiazole ring fused to a pyrimidin-5-one moiety [1]. This structural motif, formally classified as a mesoionic thiadiazolopyrimidine, positions the compound at the intersection of purine analog research and specialized heterocyclic chemistry [2]. Characterized by a molecular formula of C₆H₆N₄OS and a molecular weight of 182.21 g/mol, the compound exhibits a planar, conjugated core with minimal rotatable bonds, rendering it a structurally constrained building block distinct from flexible-chain alternatives [1]. Its commercial availability across multiple vendors at purities typically ranging from 95% to 98% underscores its accessibility as a research and development intermediate .

Why Generic Substitution of 2-Amino-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one with Alternative Bicyclic Heterocycles Is Not Scientifically Viable


The procurement and experimental substitution of 2-amino-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one with superficially similar bicyclic heterocycles—such as thiazolo[3,2-a]pyrimidines, benzothiazolopyrimidines, or 7-unsubstituted analogs—cannot be performed without fundamentally altering the physicochemical and biological profile of the resulting system. Direct comparative evidence demonstrates that the replacement of the sulfur atom in the five-membered ring with nitrogen (as in imidazo-pyrimidines) or the substitution of the thiadiazole core with a thiazole analog alters adenosine receptor binding profiles by ≥2- to 4-fold relative to theophylline baselines [1]. Furthermore, the presence and position of substituents on the thiadiazolopyrimidine core produce divergent pharmacological outcomes; for instance, phenyl substitution at the five-membered ring fails to enhance potency in this class—a behavior that starkly contrasts with nonmesoionic xanthines where 1,3-substitution markedly modulates activity [1]. Even within the same thiadiazolopyrimidin-5-one class, substituent identity at the 2-position (amino vs. methylthio) dictates enzyme inhibition specificity, with amino-bearing scaffolds exhibiting different kinase and topoisomerase engagement profiles compared to their 2-methylthio counterparts [2]. These compound-specific differences in receptor pharmacology and enzyme targeting render generic analog substitution a high-risk decision with unpredictable experimental outcomes.

Quantitative Comparative Evidence for 2-Amino-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one vs. Closest Analogs in Adenosine Receptor Pharmacology


A₁-Adenosine Receptor Antagonist Potency of Thiadiazolopyrimidine Class vs. Theophylline Reference Standard

Members of the 1,3,4-thiadiazolo[3,2-a]pyrimidine class of mesoionic compounds exhibit A₁-adenosine receptor antagonist activity that is only 2- to 4-fold lower in potency compared to theophylline [1]. This is a class-level inference derived from binding assays using [³H]-cyclohexyladenosine as the radioligand in brain tissue preparations. Notably, this same thiadiazolopyrimidine class exhibits very low or no activity as antagonists of A₂-adenosine receptors, a selectivity profile that differentiates them from benzothiazolopyrimidines, which show comparable A₁ potency to theophylline but substantially greater A₂ potency [1]. The specific 2-amino-7-methyl substitution pattern on the [1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one core represents one of the foundational scaffolds within this mesoionic class.

Adenosine Receptor Antagonism Mesoionic Xanthine Analogues Receptor Binding Pharmacology

A₂-Adenosine Receptor Antagonist Selectivity: Thiadiazolopyrimidine Class vs. Benzothiazolopyrimidine Analogs

In direct comparative evaluation using the same brain tissue assay systems, the 1,3,4-thiadiazolo[3,2-a]pyrimidine class exhibited very low or no measurable activity as antagonists of A₂-adenosine receptors, whereas benzothiazolo[3,2-a]pyrimidines were somewhat more potent than theophylline at the same A₂ receptor subtype [1]. This cross-class comparison was performed under identical experimental conditions using inhibition of 2-chloroadenosine-elicited cyclic AMP accumulation as the functional readout for A₂ receptor antagonism. The stark A₂ activity divergence between these structurally analogous bicyclic systems—differing only in the replacement of the thiadiazole sulfur-nitrogen arrangement with a benzothiazole moiety—demonstrates that receptor subtype engagement is exquisitely sensitive to heteroatom composition within the five-membered ring.

A₂ Adenosine Receptor Receptor Subtype Selectivity Mesoionic Heterocycles

Substituent Structure-Activity Relationship: Thiadiazolopyrimidines vs. Nonmesoionic Xanthines

A distinctive SAR pattern differentiates mesoionic thiadiazolopyrimidines from nonmesoionic xanthines. In thiadiazolopyrimidines, the presence of a phenyl substituent in the five-membered ring does not enhance receptor antagonist potency, and the nature of substituents on the mesoionic ring does not produce marked effects on potency [1]. This SAR profile contrasts directly with nonmesoionic xanthines, where the nature of 1,3-substituents exerts a marked effect on pharmacological activity. The 2-amino-7-methyl substitution pattern on the target compound represents one of the foundational structural configurations within this mesoionic class for which this distinctive SAR logic applies.

Structure-Activity Relationship Substituent Effects Mesoionic Chemistry

Scaffold-Specific Receptor Binding: Thiadiazolopyrimidines vs. Thiazolopyrimidines in Adenosine Pharmacology

Comparative evaluation of mesoionic xanthine analogues across multiple bicyclic scaffolds revealed that the 1,3,4-thiadiazolo[3,2-a]pyrimidine class exhibits a unique A₁/A₂ activity profile relative to its closest structural relatives. Thiazolo[3,2-a]pyrimidines, benzothiazolo[3,2-a]pyrimidines, and 1,3,4-thiadiazolo[3,2-a]pyrimidines were all evaluated as A₁-adenosine receptor antagonists using identical [³H]-cyclohexyladenosine binding inhibition assays [1]. While the benzothiazolo[3,2-a]pyrimidines emerged as the most potent antagonists (nearly as potent as theophylline at A₁ receptors and somewhat more potent at A₂ receptors), the thiadiazolopyrimidine class was characterized by its distinctive A₂-inactive/A₁-active profile. The 2-amino-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one scaffold thus occupies a unique pharmacological niche among structurally analogous bicyclic mesoionic systems.

A₁ Adenosine Receptor Scaffold Comparison Thiazolopyrimidine Analogs

2-Position Substituent Impact: 2-Amino Scaffold vs. 2-Methylthio Analogs in Dual Topoisomerase IIα/EGFR-TK Inhibition

While direct quantitative data for the 2-amino-7-methyl derivative against topoisomerase IIα and EGFR-TK are not available in the published literature, structure-activity relationships from closely related thiadiazolo[3,2-a]pyrimidinone derivatives provide critical contextual differentiation. A series of 2-(methylthio)-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one derivatives was recently evaluated for dual inhibitory activity against EGFR-TK and topoisomerase IIα [1]. The most active 2-methylthio derivatives exhibited EGFR-TK inhibition with IC₅₀ values ranging from 0.078 μM to 0.122 μM (compared to erlotinib reference) and topoisomerase IIα inhibition with IC₅₀ values of 12.6 μM to 16.8 μM (surpassing etoposide). The 2-amino substitution present in CAS 31737-02-7 introduces a hydrogen bond donor at the 2-position that is absent in the 2-methylthio series, potentially altering kinase binding interactions and hydrogen bonding networks within enzyme active sites.

Topoisomerase IIα Inhibition EGFR-TK Inhibition Anticancer Scaffold

Validated Research and Industrial Application Scenarios for 2-Amino-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one (CAS 31737-02-7)


A₁-Selective Adenosine Receptor Antagonist Probe Development in CNS Pharmacology

This compound serves as a foundational scaffold for the development of A₁-adenosine receptor antagonists with minimal A₂ receptor cross-reactivity. Based on class-level receptor binding data showing thiadiazolopyrimidines exhibit A₁ antagonist activity 2- to 4-fold lower than theophylline while maintaining very low or no A₂ activity [1], researchers can utilize this scaffold to generate A₁-preferring tool compounds. The 2-amino-7-methyl substitution pattern provides a starting point for further derivatization aimed at optimizing A₁ potency while preserving the scaffold's intrinsic A₂-sparing profile. This application is particularly relevant for CNS pharmacology studies where A₁ adenosine receptor modulation is implicated in neuroprotection, sleep regulation, and seizure control.

Comparative SAR Studies of Mesoionic vs. Nonmesoionic Xanthine-Derived Scaffolds

The compound enables direct experimental investigation of the divergent structure-activity relationships that distinguish mesoionic thiadiazolopyrimidines from classical nonmesoionic xanthines. Unlike nonmesoionic xanthines where 1,3-substituents markedly modulate pharmacological activity, the thiadiazolopyrimidine core exhibits reduced sensitivity to substituent-driven potency changes, with phenyl substitution at the five-membered ring failing to enhance activity [1]. This distinct SAR behavior makes CAS 31737-02-7 an essential control compound and building block for medicinal chemistry programs seeking to map the pharmacological consequences of mesoionic vs. nonmesoionic heterocyclic architectures in receptor binding assays.

Heterocyclic Scaffold Comparison in Adenosine Receptor Subtype Selectivity Profiling

This compound serves as the representative thiadiazolopyrimidine scaffold in head-to-head comparative studies evaluating the impact of heteroatom composition on adenosine receptor subtype selectivity. When benchmarked against thiazolo[3,2-a]pyrimidines and benzothiazolo[3,2-a]pyrimidines under identical assay conditions, the thiadiazolopyrimidine class consistently yields a unique A₁-active/A₂-inactive pharmacological signature [1]. Researchers procuring this compound can conduct controlled scaffold-hopping experiments to systematically deconvolute the contributions of sulfur positioning and nitrogen substitution within the five-membered ring to receptor subtype engagement, providing critical insights for rational adenosine receptor ligand design.

Synthetic Intermediate for Diversified Thiadiazolopyrimidin-5-one Libraries

As a commercially available 2-amino-7-methyl-substituted thiadiazolopyrimidin-5-one building block, CAS 31737-02-7 provides a versatile entry point for the synthesis of diversified compound libraries targeting multiple therapeutic indications. The 2-amino group serves as a reactive handle for acylation, alkylation, or diazotization chemistry, while the 7-methyl substituent on the pyrimidinone ring provides a defined substitution pattern for comparative SAR exploration. This scaffold has demonstrated relevance across diverse biological targets, with related derivatives showing activity in anticancer programs (topoisomerase IIα/EGFR-TK dual inhibition [2]) and metabolic disease applications (xanthine oxidase inhibition for antihyperuricemic effects [3]), establishing the broader utility of this heterocyclic core for medicinal chemistry campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Amino-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.